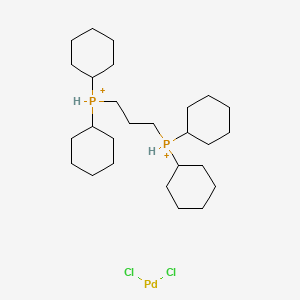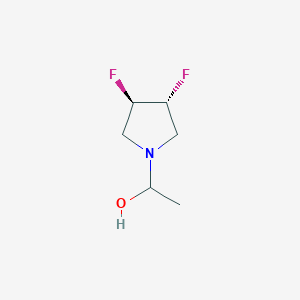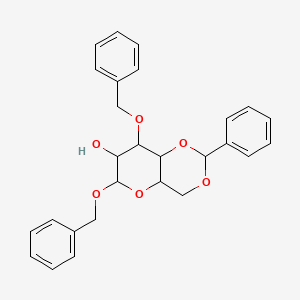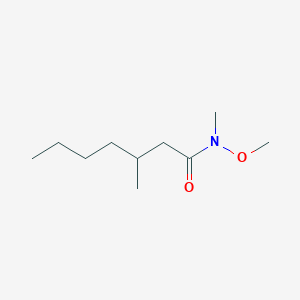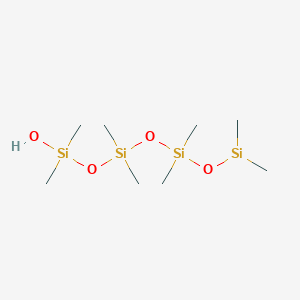
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- is a siloxane compound characterized by its four silicon atoms connected through oxygen atoms, with each silicon atom bonded to two methyl groups. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- can be synthesized through the hydrolysis and condensation of chlorosilanes. One common method involves the reaction of hexamethyldisiloxane with silicon dioxide in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- often involves large-scale hydrolysis and condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
Scientific Research Applications
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of high-performance materials, coatings, and sealants due to its stability and unique properties
Mechanism of Action
The mechanism of action of 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- involves its interaction with various molecular targets and pathways. Its siloxane backbone provides flexibility and stability, allowing it to interact with different substrates and catalysts. The presence of methyl groups enhances its hydrophobicity and chemical resistance, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5,7,7-Octamethyl-7-(2-methylpropoxy)tetrasiloxan-1-ol
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
Uniqueness
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- stands out due to its specific arrangement of silicon and oxygen atoms, combined with the presence of methyl groups. This structure imparts unique properties such as high thermal stability, low surface tension, and excellent chemical resistance, making it highly valuable in various advanced applications.
Properties
InChI |
InChI=1S/C8H25O4Si4/c1-13(2)10-15(5,6)12-16(7,8)11-14(3,4)9/h9H,1-8H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSMOBPGDCGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80769704 |
Source


|
| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80769704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139958-58-0 |
Source


|
| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80769704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
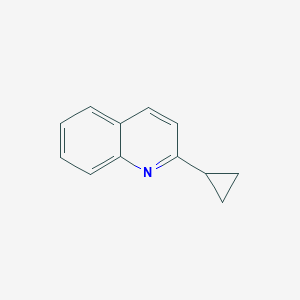
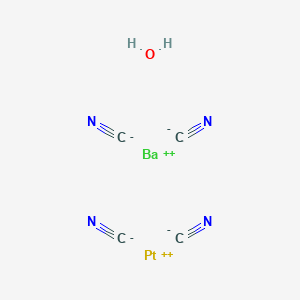
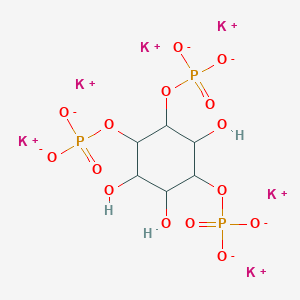
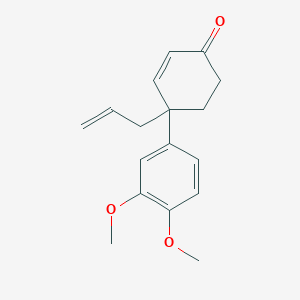
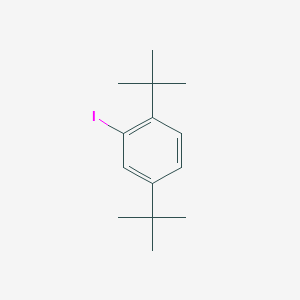
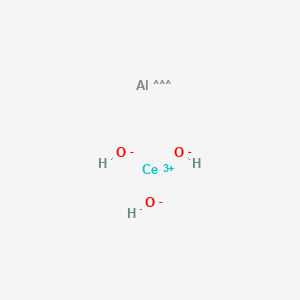
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
